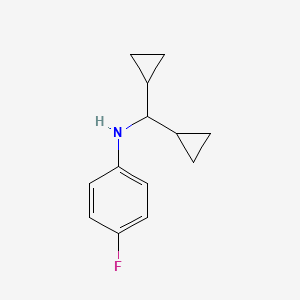

N-(dicyclopropylmethyl)-4-fluoroaniline

Description

Properties

Molecular Formula |

C13H16FN |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-4-fluoroaniline |

InChI |

InChI=1S/C13H16FN/c14-11-5-7-12(8-6-11)15-13(9-1-2-9)10-3-4-10/h5-10,13,15H,1-4H2 |

InChI Key |

AYKSXZCQTMCMQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The fluorine atom in the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(dicyclopropylmethyl)-4-fluoroaniline has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares N-(dicyclopropylmethyl)-4-fluoroaniline with structurally related 4-fluoroaniline derivatives, focusing on substituent effects:

Key Observations :

- Steric Effects : The dicyclopropylmethyl group introduces significant steric hindrance compared to linear alkyl or aromatic substituents (e.g., benzylidene or chlorophenylpropyl). This may reduce nucleophilic reactivity at the nitrogen atom but enhance selectivity in catalytic reactions .

Biological Activity

N-(Dicyclopropylmethyl)-4-fluoroaniline is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of 4-fluoroaniline, where the fluorine atom at the para position enhances its lipophilicity and potentially alters its biological interactions. The dicyclopropylmethyl group contributes to the steric bulk, which may influence the binding affinity to biological targets.

Metabolic Pathways

The metabolism of 4-fluoroaniline, a key component in understanding the biological activity of this compound, has been studied extensively. Research indicates that 4-fluoroaniline undergoes both ortho- and para-hydroxylation, with significant metabolites being produced through these pathways. For instance, about 30% of the dose is converted to 2-amino-5-fluorophenylsulphate via ortho-hydroxylation, while para-hydroxylation yields various conjugates such as sulfate and glucuronide derivatives . Understanding these pathways is crucial for predicting the compound's pharmacokinetics and potential toxicity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to 4-fluoroaniline. For example, derivatives have shown selective antibacterial effects against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 16 µg/mL . This suggests that modifications to the aniline structure, such as introducing dicyclopropylmethyl groups, could enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For instance, pyrimidine derivatives containing a 4-fluorophenyl moiety demonstrated significant cytotoxicity against various cancer cell lines, including gastric adenocarcinoma (IC50 = 53.02 µM) . This indicates that this compound may possess similar anticancer properties due to its structural analogies.

Case Studies

- Case Study on Antimicrobial Activity : A study synthesized several derivatives of 4-fluoroaniline and evaluated their antibacterial properties. The results showed that specific substitutions led to enhanced activity against resistant strains of bacteria, suggesting that this compound could be further explored as a lead compound for developing new antibiotics.

- Case Study on Anticancer Efficacy : In vitro studies on compounds derived from 4-fluoroaniline revealed significant cytotoxic effects on cancer cell lines. These findings warrant further investigation into the mechanism of action for this compound in cancer therapy.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.